molecular formula C8H14N2OS2 B15167308 N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide CAS No. 872578-97-7

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide

Cat. No.: B15167308
CAS No.: 872578-97-7
M. Wt: 218.3 g/mol
InChI Key: HNPZSLFLZKXYNI-UHFFFAOYSA-N
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Description

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide: is a chemical compound with the molecular formula C8H14N2OS2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a disulfide bond, an amine group, and a prop-2-ynamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide typically involves the following steps:

    Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol compound such as 3-mercaptopropylamine in the presence of an oxidizing agent like hydrogen peroxide or iodine.

    Amidation Reaction: The next step involves the reaction of the disulfide compound with prop-2-ynoic acid or its derivatives under amidation conditions. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond in N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide can undergo oxidation to form sulfonic acids or other higher oxidation states.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfonic acids

    Reduction: Thiols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds.

    Biology: The compound can be used in the study of redox biology due to its disulfide bond, which is relevant in protein folding and cellular redox states.

    Industry: Used in the production of polymers and materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to thiols or oxidized to higher oxidation states, making it a versatile molecule in various biochemical pathways. The amine group can also participate in nucleophilic substitution reactions, adding to its reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Disulfide diethylamine: Similar in having a disulfide bond and amine groups.

    N-(2-Mercaptoethyl)prop-2-ynamide: Similar in having a prop-2-ynamide moiety and thiol group.

Uniqueness

N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide is unique due to the combination of its disulfide bond, amine group, and prop-2-ynamide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

872578-97-7

Molecular Formula

C8H14N2OS2

Molecular Weight

218.3 g/mol

IUPAC Name

N-[2-(3-aminopropyldisulfanyl)ethyl]prop-2-ynamide

InChI

InChI=1S/C8H14N2OS2/c1-2-8(11)10-5-7-13-12-6-3-4-9/h1H,3-7,9H2,(H,10,11)

InChI Key

HNPZSLFLZKXYNI-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCCSSCCCN

Origin of Product

United States

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